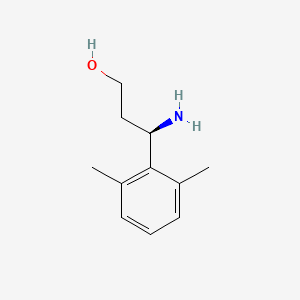

(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol

Description

(3R)-3-Amino-3-(2,6-dimethylphenyl)propan-1-ol is a chiral amino alcohol derivative characterized by a 2,6-dimethylphenyl group attached to a propanol backbone with an amino group at the third carbon. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C11H17NO/c1-8-4-3-5-9(2)11(8)10(12)6-7-13/h3-5,10,13H,6-7,12H2,1-2H3/t10-/m1/s1 |

InChI Key |

ISJZHUASRJCGKQ-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@@H](CCO)N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylbenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with nitromethane to form a nitroalcohol intermediate.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.

Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (3R)-enantiomer.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: 3-(2,6-dimethylphenyl)-2-propanone.

Reduction: Secondary amines.

Substitution: Various alkylated derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Chiral Building Block

The compound serves as a crucial chiral building block in organic synthesis. Its structure allows for the creation of enantiomerically pure compounds, which are essential in the pharmaceutical industry for developing drugs with specific biological activities. The ability to produce enantiomers selectively can enhance the efficacy and safety of therapeutic agents.

Synthetic Routes

The synthesis of (3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol typically involves starting with 2,6-dimethylbenzaldehyde, followed by aldol condensation with nitromethane. Subsequent reduction processes yield the desired amine form. This method highlights its utility as an intermediate in the synthesis of more complex molecules.

Biological Research Applications

Enzyme Inhibition Studies

Research has indicated that this compound may play a role in enzyme inhibition. Studies focus on its interaction with specific enzymes, where it binds to active sites and prevents substrate binding. This characteristic is particularly relevant in drug design and development, as understanding these interactions can lead to the creation of more effective inhibitors.

Pharmaceutical Applications

Potential Drug Intermediate

The compound is being investigated as a potential intermediate in pharmaceutical formulations. Its ability to form stable complexes with various biological targets makes it a candidate for further research into new therapeutic agents. The exploration of its pharmacological properties could lead to advancements in treating various diseases.

Industrial Applications

Fine Chemicals and Specialty Materials

In industrial settings, this compound is utilized in synthesizing fine chemicals and specialty materials. Its unique properties allow for the production of high-purity compounds that are essential in various applications ranging from agrochemicals to advanced materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. For example, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

(3R)-3-Amino-3-(2,6-Dichlorophenyl)Propan-1-Ol

- Molecular Formula: C₉H₁₁Cl₂NO

- Molecular Weight : 220.10 g/mol

- Key Differences: The 2,6-dichlorophenyl group replaces the dimethylphenyl moiety, increasing electronegativity and molecular weight. Chlorine atoms may enhance lipophilicity and alter binding affinity compared to methyl groups. No safety or application data are provided in the evidence.

Pesticide Derivatives with 2,6-Dimethylphenyl Groups

Several agrochemicals share the 2,6-dimethylphenyl core but differ in functional groups:

Key Observations :

- The target compound lacks the acetamide or alanine ester moieties critical for pesticidal activity in these analogs.

Physicochemical and Functional Comparisons

Polarity and Solubility

- Amino Alcohol vs. Acetamide: The presence of -NH₂ and -OH groups in the target compound increases polarity compared to the acetamide-based pesticides (e.g., metazachlor), which may reduce lipid solubility and bioavailability .

Chirality and Bioactivity

Research Findings and Data Gaps

- Safety Data: No toxicity or safety studies for the target compound are cited in the evidence. The RIFM safety evaluation framework for fragrance ingredients () could serve as a template for future assessments.

- Applications: Hypothesized uses include intermediates for β-adrenergic antagonists (e.g., structural similarity to propranolol precursors).

Biological Activity

(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol is an amino alcohol compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its chiral center and specific functional groups, is being investigated for its interactions with various biological targets, which may lead to therapeutic applications.

The molecular formula for this compound is CHN\O, with a molecular weight of approximately 209.30 g/mol. The compound features:

- Amino group (-NH) : Contributes to nucleophilic reactivity.

- Hydroxyl group (-OH) : Engages in hydrogen bonding and can participate in various chemical reactions.

- 2,6-Dimethylphenyl group : Provides hydrophobic interactions essential for binding to biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Receptor Binding : The compound may interact with specific receptors involved in metabolic pathways.

- Enzyme Inhibition : It can potentially inhibit enzymes critical for various physiological processes.

- Cell Cycle Modulation : Preliminary studies suggest that it might influence cell cycle progression and apoptosis in cancer cells.

Biological Activity Studies

Various studies have explored the biological activity of this compound:

1. Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study reported that derivatives of similar structures showed significant inhibition of cancer cell proliferation with IC values ranging from 0.8 μM to 4.98 μM against various cancer types .

2. Pharmacokinetics

Pharmacokinetic profiling revealed moderate stability and permeability in cellular assays. For instance, compounds structurally related to this compound exhibited an apparent permeability of approximately 34 nm/s in Caco2 assays .

3. Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the phenyl ring or the amino group can significantly affect the biological potency of the compound. For example, substituents at specific positions on the phenyl ring have been shown to enhance binding affinity and biological activity .

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

| Study | Findings |

|---|---|

| Study A | Showed significant apoptosis induction in breast cancer cell lines with an IC of 1.5 μM for a closely related analog. |

| Study B | Investigated the pharmacokinetics and found favorable absorption characteristics with low efflux ratios indicating potential for oral bioavailability. |

| Study C | Explored receptor binding affinity, identifying interactions with serotonin receptors, which may contribute to mood modulation effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.